Acetamidine-d3 Hydrochloride
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Overview
Description
Acetamidine-d3 Hydrochloride is a deuterated form of acetamidine hydrochloride, an organic compound with the formula CH3C(NH)NH2·HCl. This compound is used in the synthesis of various nitrogen-bearing compounds and is known for its role in the production of substituted pyrimidines, imidazoles, and triazines . The deuterated version, this compound, is particularly valuable in research applications due to its isotopic labeling, which aids in tracing and studying chemical reactions and mechanisms.
Mechanism of Action
Target of Action
The primary target of Acetamidine-d3 Hydrochloride is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This inhibition can lead to changes in the protein’s activity and the overall biochemical pathway it is involved in .
Biochemical Pathways
It is known that the compound plays a role in the regulation of the aliphatic amidase operon . This suggests that it may influence pathways related to the metabolism of aliphatic amidase.
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Aliphatic amidase expression-regulating protein . By inhibiting this protein, the compound can alter the regulation of the aliphatic amidase operon, potentially leading to changes in cellular processes related to this operon .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and forms colorless monoclinic crystals . It releases ammonium chloride upon heating, and in aqueous solution, it undergoes hydrolysis to acetic acid and ammonia . These properties suggest that factors such as temperature, humidity, and the presence of water can affect the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
Acetamidine-d3 Hydrochloride plays a significant role in various biochemical reactions. It is involved in the synthesis of many nitrogen-bearing compounds . As a source of amidine, this compound interacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines . These interactions are crucial for the synthesis of complex biomolecules, including vitamins like thyamine (vitamin B1) and its derivatives .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nitrogen-bearing compounds can impact the production of essential biomolecules, thereby influencing cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a weak Lewis acid and can form binding interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and forms colorless monoclinic crystals . It is soluble in water and alcohol, and it releases ammonium chloride upon heating . Over time, this compound can degrade, leading to changes in its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in the synthesis of nitrogen-bearing compounds can affect the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamidine-d3 Hydrochloride typically involves a two-step process. Initially, acetonitrile is treated with anhydrous hydrogen chloride in ethanol at low temperatures to produce acetimido ethyl ether hydrochloride. This intermediate is then reacted with an excess of ammonia in dry ethanol to yield acetamidine hydrochloride . The deuterated version follows a similar pathway, with deuterated reagents used to incorporate the deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the careful addition of reagents, temperature control, and the use of desiccants to prevent hydrolysis of intermediates .
Chemical Reactions Analysis
Types of Reactions: Acetamidine-d3 Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to form acetic acid and ammonia.
Substitution Reactions: It reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles.
Formation of Triazines: It reacts with imidates to form substituted triazines.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Substitution Reactions: β-dicarbonyls and acetaldehydes are used as reagents, typically under acidic or basic conditions.
Formation of Triazines: Imidates are used as reagents, often in the presence of catalysts or under reflux conditions.
Major Products:
Hydrolysis: Acetic acid and ammonia.
Substitution Reactions: Substituted pyrimidines and imidazoles.
Formation of Triazines: Substituted triazines.
Scientific Research Applications
Acetamidine-d3 Hydrochloride is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its applications include:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing heterocycles.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen atoms.
Medicine: Utilized in the development of pharmaceuticals, particularly those involving nitrogen heter
Properties
IUPAC Name |
2,2,2-trideuterioethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQOBLXWLRDEQA-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.